2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains both a piperidine and a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the macrophage colony-stimulating factor 1 receptor . This receptor plays a crucial role in the regulation of survival, proliferation, and differentiation of hematopoietic progenitor cells .
Biochemical Pathways
Given its potential interaction with the macrophage colony-stimulating factor 1 receptor, it may influence pathways related to hematopoietic progenitor cell regulation .
Result of Action
Based on its potential interaction with the macrophage colony-stimulating factor 1 receptor, it may influence the survival, proliferation, and differentiation of hematopoietic progenitor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-methylpiperidine with a pyrimidine derivative. One common method involves the condensation of 4-methylpiperidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.
Reduction: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler compound with a similar piperidine ring structure.
Pyrimidine-5-carbaldehyde: Contains the pyrimidine ring and aldehyde group but lacks the piperidine moiety.
2-(4-Methyl-piperidin-1-yl)-benzylamine: Another compound with a piperidine ring but different substituents.
Uniqueness
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSCOVAWDUORNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.